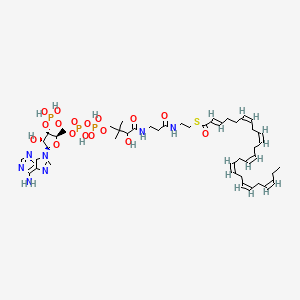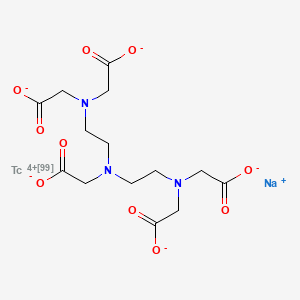![molecular formula C24H31N3O3S2 B1261242 3-(benzenesulfonyl)-N-[2-(diethylamino)ethyl]-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)propanamide](/img/structure/B1261242.png)
3-(benzenesulfonyl)-N-[2-(diethylamino)ethyl]-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(benzenesulfonyl)-N-[2-(diethylamino)ethyl]-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)propanamide is a member of benzothiazoles.
Applications De Recherche Scientifique
Antitumor Activity
- Novel benzenesulfonamide derivatives, including those similar in structure to the compound , have shown promising in vitro antitumor activity. Notably, specific compounds demonstrated remarkable activity and selectivity toward non-small cell lung cancer and melanoma cell lines (Sławiński & Brzozowski, 2006).
Psychotropic and Anti-inflammatory Activity
- N-[(benzo)thiazol-2-yl]-alkanamide derivatives have been found to possess notable psychotropic, anti-inflammatory, and cytotoxic effects in vivo and in vitro. These compounds demonstrated high anti-inflammatory activity and selective cytotoxic effects concerning tumor cell lines (Zablotskaya et al., 2013).
Enzyme Inhibition and Molecular Docking
- Schiff bases derived from similar compounds have been evaluated for their effects on various enzymes. The study included molecular docking studies to understand the binding interactions between these inhibitors and enzymes, suggesting potential pharmaceutical applications (Alyar et al., 2019).
Photodynamic Therapy Applications
- Zinc phthalocyanine derivatives substituted with benzenesulfonamide groups have shown potential in photodynamic therapy, particularly for cancer treatment. These compounds exhibit high singlet oxygen quantum yield, an important feature for Type II photosensitizers in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Antidiabetic Activity
- Certain N-(1,3-benzothiazol-2-yl)benzenesulfonamide derivatives have demonstrated significant antidiabetic activity in a non-insulin-dependent diabetes mellitus rat model. These compounds were also studied as inhibitors of 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1) (Moreno-Díaz et al., 2008).
Fluorescent Compounds for Proton Transfer Studies
- Derivatives of 2-(1H-benzimidazol-2-yl)-5-(N,N-diethylamino) phenol, including similar compounds, have been synthesized and their photo-physical properties studied. These compounds exhibit excited state intra-molecular proton transfer with dual emission characteristics, suggesting applications in fluorescence studies (Padalkar et al., 2011).
Propriétés
Formule moléculaire |
C24H31N3O3S2 |
|---|---|
Poids moléculaire |
473.7 g/mol |
Nom IUPAC |
3-(benzenesulfonyl)-N-[2-(diethylamino)ethyl]-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)propanamide |
InChI |
InChI=1S/C24H31N3O3S2/c1-5-26(6-2)13-14-27(24-25-23-19(4)16-18(3)17-21(23)31-24)22(28)12-15-32(29,30)20-10-8-7-9-11-20/h7-11,16-17H,5-6,12-15H2,1-4H3 |
Clé InChI |
TYWFUHXAJCCBFU-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCN(C1=NC2=C(C=C(C=C2S1)C)C)C(=O)CCS(=O)(=O)C3=CC=CC=C3 |
SMILES canonique |
CCN(CC)CCN(C1=NC2=C(C=C(C=C2S1)C)C)C(=O)CCS(=O)(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



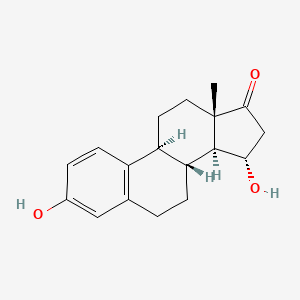
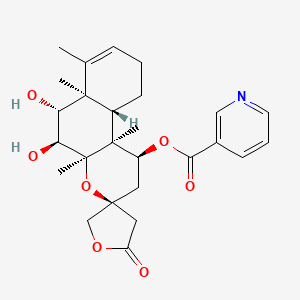

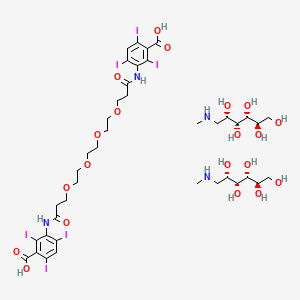
![2-[[4-(4-Methylanilino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]ethanol](/img/structure/B1261166.png)
![2-fluoro-N-[(2R)-3-hydroxy-2-(7-methoxy-1-naphthyl)propyl]acetamide](/img/structure/B1261169.png)
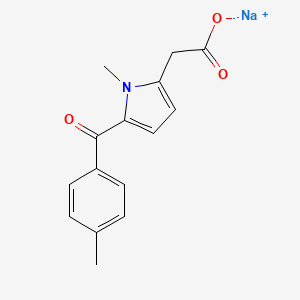
![sodium;(6R,7S)-7-[[2-(carbamoylamino)-2-thiophen-2-ylacetyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1261171.png)
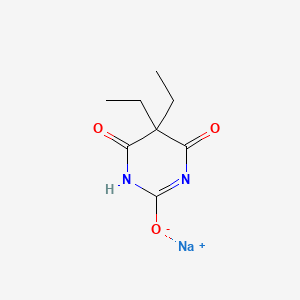
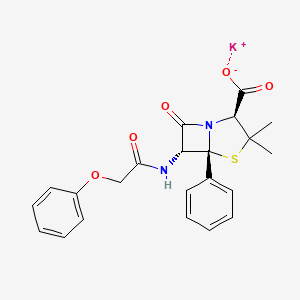
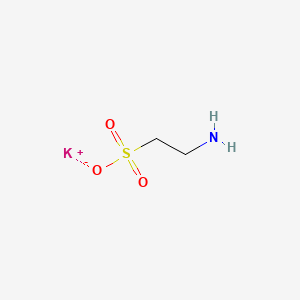
![Sodium;3-methyl-4,4,7-trioxo-3-(triazol-1-ylmethyl)-4lambda6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B1261180.png)
